molecular formula C4H8Br2O B028156 3-Bromo-2-(bromomethyl)propan-1-ol CAS No. 106023-63-6

3-Bromo-2-(bromomethyl)propan-1-ol

Cat. No. B028156
M. Wt: 231.91 g/mol
InChI Key: ZWDCXRWHPBYVKX-UHFFFAOYSA-N
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Description

“3-Bromo-2-(bromomethyl)propan-1-ol” is a brominated alcohol . It is also known as “®-3-Bromo-2-methylpropan-1-ol” or "®-3-Hydroxy-2-methylpropyl bromide" . Its molecular formula is BrCH2CH(CH3)CH2OH .


Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-(bromomethyl)propan-1-ol” were not found, brominated alcohols can generally be synthesized through various methods. For instance, one method involves the reaction of alcohols with alkali metals, nitrides, and strong reducing agents .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(bromomethyl)propan-1-ol” is based on its molecular formula, BrCH2CH(CH3)CH2OH . More detailed structural information can be obtained from databases like ECHA and NIST .


Chemical Reactions Analysis

As a brominated alcohol, “3-Bromo-2-(bromomethyl)propan-1-ol” can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

“3-Bromo-2-(bromomethyl)propan-1-ol” is a white solid that is insoluble in water . It has a molecular weight of 153.02 .

Scientific Research Applications

  • Synthesis of 1,3-Heteroatom Substituted 2-Aminopropane Derivatives : A study by D’hooghe et al. (2005) in the journal Tetrahedron demonstrated the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines. This process is significant for the potential applications in the synthesis of functionalized sulfonamides (D’hooghe et al., 2005).

  • Intermediate in Biologically Active Compound Synthesis : Čižmáriková et al. (2020) in the European Pharmaceutical Journal studied the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds. Their research compared these with other types of beta-blockers (Čižmáriková et al., 2020).

  • Production of 3-Bromo-2,2-bis(bromomethyl)propanoic Acid : Osato et al. (2011) developed a safe, scalable process for producing 3-bromo-2,2-bis(bromomethyl)propanoic acid, an important intermediate in the synthesis of S-013420. Their method involved using a catalytic amount of NaNO2 and portion addition of the starting material, published in Organic Process Research & Development (Osato et al., 2011).

  • Formation of Cyclopropane Derivatives : A study by Fariña et al. (1986) in Tetrahedron described the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones. This involves double Michael addition and ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).

  • Synthesis of Levofloxacin Precursor : Mourelle-Insua et al. (2016) developed a chemoenzymatic strategy for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors of the antimicrobial agent Levofloxacin. This method achieved high selectivity and yield, as reported in The Journal of Organic Chemistry (Mourelle-Insua et al., 2016).

Safety And Hazards

This compound can be harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

3-bromo-2-(bromomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCXRWHPBYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562118
Record name 3-Bromo-2-(bromomethyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)propan-1-ol

CAS RN

106023-63-6
Record name 3-Bromo-2-(bromomethyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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